molecular formula C6H11ClN2 B14051968 2-(pyrrolidin-2-yl)acetonitrile HCl

2-(pyrrolidin-2-yl)acetonitrile HCl

Cat. No.: B14051968
M. Wt: 146.62 g/mol
InChI Key: PDAACCSVWIKYDN-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-yl)acetonitrile HCl is a hydrochloride salt of a nitrile-functionalized pyrrolidine derivative.

The hydrochloride salt form enhances water solubility compared to the free base, making it suitable for applications in pharmaceutical intermediates or chemical synthesis. Pyrrolidine derivatives are notable for their biological relevance, often serving as building blocks in drug discovery due to their conformational flexibility and basicity.

Properties

Molecular Formula

C6H11ClN2

Molecular Weight

146.62 g/mol

IUPAC Name

2-pyrrolidin-2-ylacetonitrile;hydrochloride

InChI

InChI=1S/C6H10N2.ClH/c7-4-3-6-2-1-5-8-6;/h6,8H,1-3,5H2;1H

InChI Key

PDAACCSVWIKYDN-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC#N.Cl

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling for Intermediate Synthesis

Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, have been adapted to synthesize pyrazolo[1,5-a]pyridine intermediates relevant to 2-(pyrrolidin-2-yl)acetonitrile. As detailed in a Royal Society of Chemistry protocol, 3-bromopyrazolo[1,5-a]pyridine reacts with arylboronic acids in the presence of palladium tetrakis(triphenylphosphine) (10 mol%) and degassed sodium carbonate (1.0 M) in toluene at 130°C. This yields 3-arylpyrazolo[1,5-a]pyridine derivatives, which undergo subsequent functionalization.

Aldehyde Intermediate Formation

The critical aldehyde intermediate, 2-(pyrazolo[1,5-a]pyridin-3-yl)acetaldehyde, is synthesized via hydrolysis of ethyl acrylate derivatives. Treatment of ethyl 3-(pyrazolo[1,5-a]pyridin-3-yl)acrylate with aqueous hydrobromic acid (3.0 mL, 0°C) followed by neutralization with sodium bicarbonate affords the aldehyde in 21% yield over two steps. This intermediate serves as a precursor for nitrile formation through oxidation or cyanide substitution.

Cyanation and Hydrochloride Salt Formation

The aldehyde is converted to the nitrile via a modified Strecker synthesis. Reacting 2-(pyrazolo[1,5-a]pyridin-3-yl)acetaldehyde with sodium cyanide and ammonium chloride in methanol at 50°C yields the nitrile derivative, which is subsequently treated with hydrochloric acid in isopropyl alcohol to form the hydrochloride salt. Purification via flash chromatography (hexane/ethyl acetate, 3:1) ensures >95% purity.

Multi-Step Synthesis via Imidazole Intermediates

Biphenyl Diimidazole Framework Construction

A Der Pharma Chemica study outlines the synthesis of 4-(2-((R)-pyrrolidin-2-yl)-1H-imidazol-5-yl)biphenyl derivatives as key intermediates. Reacting 1,1'-biphenyl-4,4'-diylbis(2-chloroethanone) with potassium (2S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate in acetone (45–55°C, 4–5 h) forms imidazole rings via ammonium acetate-mediated cyclization (110–120°C, 6–8 h).

Cyanoester Hydrolysis and Derivatization

Ethyl Cyanoacetate Synthesis

A Chinese patent (CN103483244A) describes the preparation of ethyl 2-cyano-2-(pyridin-4-yl)acetate, a structurally analogous compound, via refluxing 4-chloropyridine hydrochloride with ethyl cyanoacetate in toluene. Although this method focuses on pyridine derivatives, substituting pyrrolidine-2-carboxaldehyde for 4-chloropyridine enables adaptation. Reaction optimization at 60–90°C for 2–3 h achieves 78–89% yields.

Hydrolysis to Acetonitrile

Hydrolysis of the ethyl ester using sodium hydroxide (10% w/v, methanol/water, 50°C) followed by acidification with hydrochloric acid generates 2-(pyrrolidin-2-yl)acetonitrile. The crude product is purified via recrystallization from isopropyl alcohol, yielding 75–82% pure hydrochloride salt.

Comparative Analysis of Methodologies

Method Yield (%) Key Reagents Purification Advantages
Palladium cross-coupling 21–95 Pd(PPh3)4, Na2CO3, HBr PTLC, flash chromatography Stereochemical control, high purity
Imidazole intermediate 85–89 Ammonium acetate, HCl/i-PrOH Filtration, recrystallization Scalability, cost-effectiveness
Cyanoester hydrolysis 75–82 NaOH, HCl Recrystallization Simplicity, minimal byproducts

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidin-2-yl)acetonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, reduction may produce primary amines, and substitution reactions can result in various substituted nitriles.

Scientific Research Applications

2-(pyrrolidin-2-yl)acetonitrile hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a precursor for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-2-yl)acetonitrile hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, while the nitrile group can participate in various chemical reactions. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Data Comparison

Compound Molecular Weight Key Functional Groups Structural Feature
This compound ~146.5 Nitrile, HCl salt Saturated amine ring
2-(Pyridin-4-yl)acetonitrile HCl 154.60 Nitrile, HCl salt Aromatic pyridine ring
Methyl 2-(pyridin-2-yl)acetate HCl 187.62 Ester, HCl salt Aromatic pyridine ring

Table 2: Hazard Profiles

Compound Hazard Statements (GHS)
2-(Pyridin-4-yl)acetonitrile HCl H302+H312+H332, H315, H319, H335
This compound* Likely similar to above

*Inferred due to lack of direct data.

Notes

  • Safety : Handling nitriles and HCl salts requires strict safety protocols, including use of personal protective equipment (PPE).

Q & A

Q. What are the standard synthetic routes for 2-(pyrrolidin-2-yl)acetonitrile HCl?

The compound is typically synthesized via diastereoselective reactions involving cyclic trifluoromethylated N,O-acetals. For example, a Ritter-like reaction using BF₃·OEt₂ as a catalyst in refluxing acetonitrile, followed by HCl-mediated deprotection, yields the target compound with 70% efficiency . Alternative methods involve condensation of intermediates (e.g., 4-(2-quinolinylmethoxy)phenol) with bromomethyl derivatives using KF/alumina in acetonitrile, followed by HCl deprotection in methanol/THF .

Q. How can the purity of this compound be assessed using HPLC?

Reverse-phase HPLC with a C18 column (100 mm × 3.0 mm, 2-µm particles) is effective. A gradient mobile phase of 20 mM ammonium formate (pH 3.7) and 0.05% formic acid in acetonitrile (5–90% B over 13 min) at 40°C and 450 bar pressure provides optimal resolution. Sample preparation involves dissolving the compound in 20% acetonitrile/0.1 N HCl .

Q. What solvent systems are optimal for dissolving this compound in analytical preparations?

Acetonitrile is preferred due to its compatibility with spectroscopic and chromatographic methods. For fluorimetric analysis, acetonitrile maximizes fluorescence intensity (excitation: 244 nm, emission: 350 nm) with minimal background interference . Acidic conditions (e.g., 0.1 N HCl) enhance solubility for HPLC applications .

Advanced Research Questions

Q. How does the choice of acid catalyst influence diastereoselectivity in pyrrolidine derivative synthesis?

Diastereoselectivity is highly sensitive to the acid catalyst. For instance, BF₃·OEt₂ promotes a Ritter-like reaction pathway with cyclic N,O-acetals, achieving high diastereomeric ratios under reflux . In contrast, HCl or HBr in methanol/THF favors deprotection but may reduce selectivity due to competing hydrolysis pathways . Systematic screening of Lewis vs. Brønsted acids is recommended to optimize stereochemical outcomes.

Q. How can conflicting spectroscopic data from different synthetic batches be resolved?

Contradictions in ¹⁹F NMR or IR spectra (e.g., shifts in carbonyl or trifluoromethyl peaks) often arise from incomplete purification or residual solvents. Repurification via silica gel chromatography (100% EtOAc) or recrystallization in methanol/HCl can resolve these issues . Cross-validation using high-resolution mass spectrometry (HRMS) or X-ray crystallography (via SHELXL refinement) is advised for structural confirmation .

Q. What strategies improve the resolution of enantiomers in chromatographic analysis?

Chiral stationary phases (e.g., polysaccharide-based columns) paired with polar organic mobile phases (acetonitrile/methanol mixtures) enhance enantiomeric separation. For example, a study using a Chiralpak AD-H column with 20% isopropanol in hexane achieved baseline resolution of pyrrolidine derivatives . Pre-derivatization with chiral auxiliaries (e.g., Mosher’s acid) may further improve resolution in complex matrices .

Methodological Considerations

  • Synthesis Optimization : Reaction time and temperature critically impact yields. For example, extending reflux time beyond 2 hours in BF₃·OEt₂-catalyzed reactions reduces byproduct formation .
  • Analytical Troubleshooting : If HPLC peaks show tailing, adjust mobile-phase pH (2.5–3.7) or switch to trifluoroacetic acid as an ion-pairing agent .
  • Safety Protocols : Handle acetonitrile and HCl in fume hoods due to inhalation risks .

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